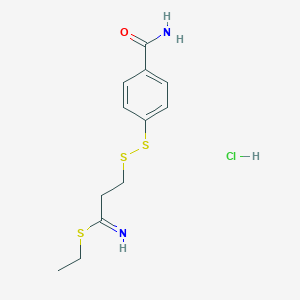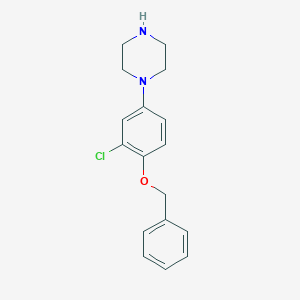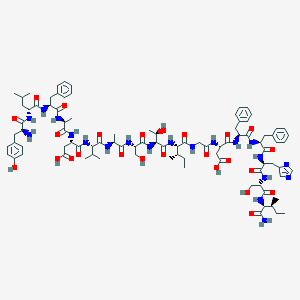
Deltorphin, leu(2)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deltorphin, leu(2)- is a peptide that has gained significant attention in scientific research due to its unique properties and potential applications. This peptide is a member of the opioid family and has been found to have a high affinity for delta opioid receptors. In
Mecanismo De Acción
The mechanism of action of deltorphin, leu(2)- is complex and involves the activation of delta opioid receptors. When deltorphin, leu(2)- binds to these receptors, it triggers a cascade of events that ultimately leads to the modulation of pain perception, mood, and reward. The exact mechanism of action of deltorphin, leu(2)- is still being studied, and further research is needed to fully understand its effects.
Efectos Bioquímicos Y Fisiológicos
Deltorphin, leu(2)- has been found to have a variety of biochemical and physiological effects. Studies have shown that this peptide can modulate pain perception, reduce anxiety and depression-like behaviors, and inhibit the development of drug addiction. Deltorphin, leu(2)- has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Deltorphin, leu(2)- has several advantages and limitations for lab experiments. One of the main advantages is its high affinity for delta opioid receptors, which makes it a useful tool for investigating the role of these receptors in various physiological processes. However, deltorphin, leu(2)- has several limitations, including its complex synthesis method and its potential to interact with other receptors and molecules in the body.
Direcciones Futuras
There are several future directions for research on deltorphin, leu(2)-. One area of focus is the development of new synthetic methods that can produce this peptide more efficiently and cost-effectively. Another area of research is the investigation of the potential therapeutic applications of deltorphin, leu(2)- in the treatment of pain, addiction, and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of deltorphin, leu(2)- and its effects on the body.
Conclusion:
In conclusion, deltorphin, leu(2)- is a peptide that has significant potential for scientific research. Its high affinity for delta opioid receptors makes it a useful tool for investigating the role of these receptors in various physiological processes. While there are limitations to its use, further research on deltorphin, leu(2)- could lead to new insights into the treatment of pain, addiction, and other diseases.
Métodos De Síntesis
The synthesis of deltorphin, leu(2)- is a complex process that involves the use of solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The synthesis of deltorphin, leu(2)- requires the use of specialized equipment and reagents, and it is typically carried out by experienced chemists.
Aplicaciones Científicas De Investigación
Deltorphin, leu(2)- has been extensively studied for its potential applications in scientific research. This peptide has been found to have a high affinity for delta opioid receptors, which are involved in the regulation of pain, mood, and reward. Deltorphin, leu(2)- has been used in a variety of studies to investigate the role of delta opioid receptors in various physiological processes, including pain perception, addiction, and depression.
Propiedades
Número CAS |
154722-68-6 |
|---|---|
Nombre del producto |
Deltorphin, leu(2)- |
Fórmula molecular |
C91H128N20O25 |
Peso molecular |
1902.1 g/mol |
Nombre IUPAC |
(3S)-3-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C91H128N20O25/c1-12-48(7)73(76(93)121)109-87(132)68(44-113)107-84(129)64(38-57-41-94-45-96-57)105-83(128)63(37-55-27-21-16-22-28-55)103-82(127)62(36-54-25-19-15-20-26-54)104-85(130)65(39-70(117)118)99-69(116)42-95-89(134)74(49(8)13-2)110-91(136)75(52(11)114)111-88(133)67(43-112)106-78(123)51(10)98-90(135)72(47(5)6)108-86(131)66(40-71(119)120)100-77(122)50(9)97-80(125)61(35-53-23-17-14-18-24-53)102-81(126)60(33-46(3)4)101-79(124)59(92)34-56-29-31-58(115)32-30-56/h14-32,41,45-52,57,59-68,72-75,112-115H,12-13,33-40,42-44,92H2,1-11H3,(H2,93,121)(H,95,134)(H,97,125)(H,98,135)(H,99,116)(H,100,122)(H,101,124)(H,102,126)(H,103,127)(H,104,130)(H,105,128)(H,106,123)(H,107,129)(H,108,131)(H,109,132)(H,110,136)(H,111,133)(H,117,118)(H,119,120)/t48-,49-,50-,51-,52+,57?,59-,60+,61-,62-,63-,64-,65-,66-,67-,68-,72-,73-,74-,75-/m0/s1 |
Clave InChI |
FDLBMNIMNPXYLL-ZPHIGNHYSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)N |
SMILES canónico |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)N |
Secuencia |
YLFADVASTIGDFFXSI |
Sinónimos |
2-Leu-deltorphin deltorphin, D-leucyl(2)- deltorphin, Leu(2)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





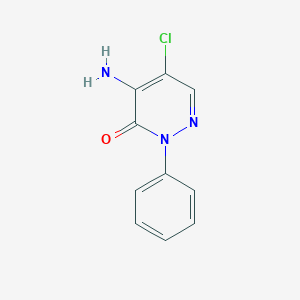

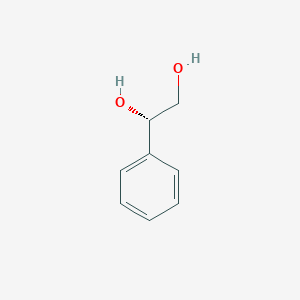
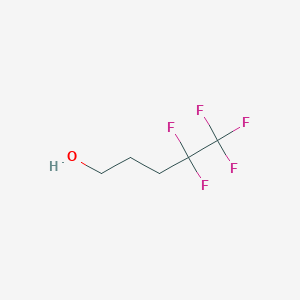
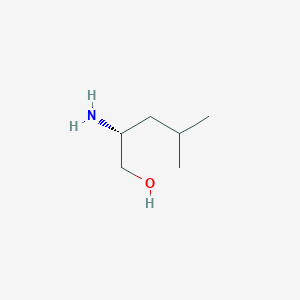
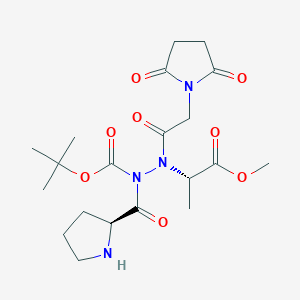
![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B126099.png)
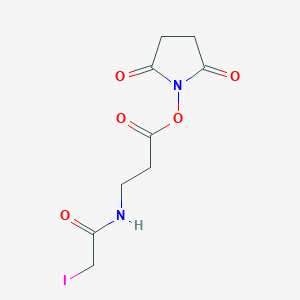
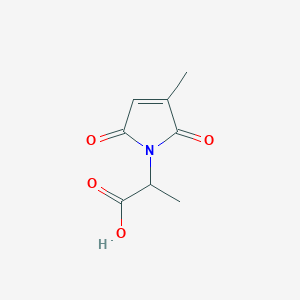
![2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine](/img/structure/B126105.png)
